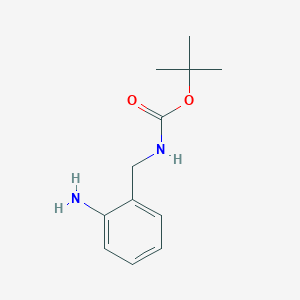

Tert-butyl 2-aminobenzylcarbamate

Descripción

Tert-butyl 2-aminobenzylcarbamate (CAS 162046-50-6) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino moiety of a 2-aminobenzylamine scaffold. This compound is widely utilized in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group serves to protect amines during multi-step reactions. Its molecular formula is C₁₂H₁₈N₂O₂, with a molecular weight of 234.28 g/mol . The ortho-substituted amino group on the benzyl ring introduces steric and electronic effects that influence reactivity and solubility, making it distinct from other positional isomers or substituted analogs.

Propiedades

IUPAC Name |

tert-butyl N-[(2-aminophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBNOFSSMFDTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402961 | |

| Record name | tert-butyl 2-aminobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-50-6 | |

| Record name | tert-butyl 2-aminobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(2-aminophenyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Stepwise Protocol

The most widely adopted method involves N-Boc-D-serine as the starting material (Figure 1). In a anhydrous ethyl acetate solvent, N-Boc-D-serine reacts with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) to form a mixed acid anhydride intermediate. This intermediate undergoes nucleophilic attack by benzylamine at controlled temperatures (-15°C to 15°C), yielding (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate (Compound I).

Critical parameters :

-

Molar ratio of N-Boc-D-serine to i-BuOCOCl: 1:1.05–1.2

-

Temperature during benzylamine addition: -10°C to 0°C

-

Reaction time post-condensation: 2–4 hours

Phase-Transfer Alkylation for Methoxy Group Introduction

Compound I is subsequently methylated via phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) and methyl sulfate.

Optimized conditions :

-

TBAB loading: 2.5–20 mol% relative to Compound I

-

KOH concentration: 50% aqueous solution

-

Reaction temperature: -10°C to 20°C

-

Yield: 95–97% (Table 1)

Table 1: Alkylation Efficiency Under Varied TBAB Loadings

| TBAB (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 5 | 6 | 97 | 99.2 |

| 10 | 4 | 96 | 98.8 |

| 20 | 3 | 95 | 98.5 |

Data adapted from CN102020589A.

Nitro Reduction Route

Catalytic Hydrogenation of Nitro Precursors

An alternative pathway starts with tert-butyl 3-nitrobenzylcarbamate, which undergoes hydrogenation in ethanol over 10% Pd/C catalyst.

Procedure :

-

Dissolve tert-butyl 3-nitrobenzylcarbamate (2.73 mmol) in ethanol (20 mL)

-

Add Pd/C (50 mg) under H₂ atmosphere

-

Stir at 20°C for 30 minutes

-

Filter through Celite and concentrate

Outcomes :

Solvent and Catalyst Optimization

Comparative studies reveal ethanol as superior to methanol or THF due to:

-

Enhanced Pd/C activity

-

Reduced byproduct formation (<0.5%)

-

Compatibility with Boc protection

Comparative Analysis of Methodologies

Yield and Scalability

| Parameter | Mixed Anhydride Route | Nitro Reduction Route |

|---|---|---|

| Typical Yield | 95–97% | 98% |

| Batch Scalability | Up to 50 kg | Up to 200 kg |

| Purity | 98.5–99.2% | >99% |

Operational Challenges

-

Mixed anhydride method : Requires strict moisture control; exothermic during benzylamine addition.

-

Nitro reduction : Hydrogen safety protocols critical; catalyst filtration adds step complexity.

Advanced Purification Techniques

Crystallization Optimization

Recrystallization from hexane/ethyl acetate (3:1 v/v) achieves:

-

Particle size: 50–100 μm

-

Polymorph control: Form II (thermodynamically stable)

Chromatographic Methods

Flash chromatography (SiO₂, hexane:EtOAc 4:1) resolves:

-

Residual benzylamine (<0.1%)

-

Over-alkylated byproducts (0.3–0.7%)

Industrial-Scale Considerations

Cost Analysis

| Component | Mixed Anhydride ($/kg) | Nitro Reduction ($/kg) |

|---|---|---|

| Raw Materials | 120 | 85 |

| Catalyst Recovery | 15 | 30 |

| Waste Treatment | 20 | 10 |

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 2-aminobenzylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The tert-butyl carbamate protecting group can be removed under acidic conditions, such as with trifluoroacetic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used.

Deprotection Reactions: Trifluoroacetic acid is commonly used for removing the tert-butyl protecting group.

Major Products Formed:

Substitution Reactions: Depending on the substituent introduced, various substituted benzylcarbamates can be formed.

Deprotection Reactions: The primary amine, 2-aminobenzylamine, is regenerated.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Tert-butyl 2-aminobenzylcarbamate serves as a synthetic intermediate in the preparation of various pharmaceutical agents, particularly:

- Lacosamide : This compound is a well-known anticonvulsant medication used to treat epilepsy. This compound is utilized in synthesizing intermediates required for lacosamide production, indicating its importance in the pharmaceutical industry .

Case Study 1: Lacosamide Synthesis

In a study focusing on the synthesis of lacosamide, this compound was identified as a crucial intermediate. The synthesis involved multiple steps, including the formation of racemic and enantiomerically pure derivatives. The process demonstrated an overall yield of approximately 81.6% for the final product, showcasing the efficiency of using this compound in drug synthesis .

Case Study 2: Drug Development

Research has highlighted the potential of this compound in developing new therapeutic agents. Its structural attributes allow it to act as a versatile building block in synthesizing various bioactive molecules. Studies have indicated that modifications to the tert-butyl group can enhance biological activity and solubility, making it a valuable compound in medicinal chemistry .

Applications Beyond Pharmaceuticals

In addition to its pharmaceutical applications, this compound is explored for use in:

- Materials Science : Its chemical properties make it suitable for developing novel materials in fields like additive manufacturing and biomaterials.

- Analytical Chemistry : The compound's stability and reactivity allow for its use in analytical methods such as HPLC and LC-MS for detecting other compounds .

Mecanismo De Acción

The mechanism of action for tert-butyl 2-aminobenzylcarbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amino group, preventing it from reacting under various conditions. Upon deprotection, the tert-butyl group is removed, regenerating the free amine .

Comparación Con Compuestos Similares

tert-Butyl 2-Boc-aminobenzylcarbamate (CAS 263403-72-1)

- Similarity : 0.97

- Molecular Formula : C₁₇H₂₆N₂O₄

- Key Differences: Incorporates an additional Boc group on the amino substituent, increasing steric bulk and hydrophobicity (LogP ≈ 3.8 vs. 2.1 for the parent compound). This dual protection is advantageous in complex syntheses requiring orthogonal deprotection strategies.

tert-Butyl 3-aminobenzylcarbamate (CAS 147291-66-5)

- Similarity : 0.88

- Molecular Formula : C₁₂H₁₈N₂O₂

- Key Differences: The amino group is meta-substituted, reducing steric hindrance but altering electronic interactions. Studies indicate lower reactivity in SNAr (nucleophilic aromatic substitution) compared to the ortho isomer due to diminished resonance effects .

tert-Butyl 2-methylbenzylcarbamate (CAS 138350-83-1)

- Similarity : 0.96

- Molecular Formula: C₁₃H₁₉NO₂

- Key Differences: Replaces the amino group with a methyl substituent, eliminating hydrogen-bonding capacity. This modification decreases solubility in polar solvents (e.g., water solubility <1 mg/mL) but enhances stability under acidic conditions .

Functional Analogues

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate (CAS 1035235-26-7)

tert-Butyl 2-bromobenzylcarbamate (CAS 329763-32-8)

- Similarity: Not explicitly scored, but structurally analogous.

- Molecular Formula: C₁₂H₁₆BrNO₂

- Key Differences: Bromine substitution at the ortho position introduces electrophilic reactivity, facilitating aryl halide coupling reactions. However, the absence of an amino group limits its utility in amine-protection applications .

Physicochemical and Reactivity Comparison

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Reactivity Features |

|---|---|---|---|---|---|

| This compound | 162046-50-6 | C₁₂H₁₈N₂O₂ | 234.28 | 2.1 | Base-sensitive deprotection, moderate H-bonding |

| Tert-butyl 3-aminobenzylcarbamate | 147291-66-5 | C₁₂H₁₈N₂O₂ | 234.28 | 2.0 | Lower steric hindrance, faster SNAr kinetics |

| Tert-butyl 2-Boc-aminobenzylcarbamate | 263403-72-1 | C₁₇H₂₆N₂O₄ | 322.40 | 3.8 | Enhanced stability, orthogonal deprotection |

| Tert-butyl 2-methylbenzylcarbamate | 138350-83-1 | C₁₃H₁₉NO₂ | 221.30 | 3.2 | Acid-resistant, low polarity |

Actividad Biológica

Tert-butyl 2-aminobenzylcarbamate, also known as tert-butyl 2-(Boc-aminomethyl)aniline, is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

- Chemical Formula : CHNO

- Molecular Weight : 222.28 g/mol

- Synonyms : this compound; 2-(Boc-Aminomethyl)Aniline

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-aminobenzylamine. The process can be optimized using various coupling reagents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to enhance yield and purity.

Anti-inflammatory Activity

Recent studies have focused on the anti-inflammatory properties of derivatives of this compound. For example, a series of compounds synthesized from this base structure were evaluated for their efficacy in reducing inflammation in vivo using a carrageenan-induced rat paw edema model. The results indicated significant anti-inflammatory activity, with some derivatives showing inhibition percentages comparable to the standard drug indomethacin.

| Compound | Percentage Inhibition (%) |

|---|---|

| 4a | 54.239 |

| 4i | 54.130 |

| Indomethacin | Standard for comparison |

The compounds were screened for their ability to inhibit COX-2 enzyme activity, which is crucial in the inflammatory response. In silico docking studies further supported these findings, revealing favorable binding interactions with the COX-2 active site .

Anticancer Activity

In addition to anti-inflammatory properties, some derivatives of this compound have been investigated for anticancer activity. The C=N linkage present in the structure is essential for biological processes associated with anticancer mechanisms. Studies have shown that certain Schiff base derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

- Anti-inflammatory Evaluation : A study conducted on a series of tert-butyl 2-(substituted benzamido) phenylcarbamates demonstrated promising anti-inflammatory effects comparable to indomethacin. The evaluation was performed using the carrageenan-induced edema model in rats, highlighting the compound's potential as a therapeutic agent .

- Anticancer Screening : Another study evaluated the cytotoxicity of tert-butyl derivatives against human cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, making them candidates for further development in cancer treatment .

Q & A

Q. What are the key synthetic routes for tert-butyl 2-aminobenzylcarbamate, and what intermediates are critical for its preparation?

The compound is commonly synthesized via carbamate protection strategies. A typical approach involves introducing the tert-butoxycarbonyl (Boc) group to an amine precursor. For example, iodolactamization has been employed as a key step in enantioselective syntheses of structurally related Boc-protected intermediates, ensuring regiochemical control . Critical intermediates include benzylamine derivatives and halogenated precursors, which undergo sequential alkylation and protection steps .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the Boc group’s characteristic signals (e.g., tert-butyl at ~1.4 ppm). Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ for C₁₄H₂₁N₂O₂⁺). High-Performance Liquid Chromatography (HPLC) or Ultra-HPLC assesses purity, with typical commercial purity at ≥95% .

Q. Why is the tert-butyl group commonly used as a protecting group in carbamate chemistry?

The Boc (tert-butoxycarbonyl) group offers steric protection for amines, preventing undesired nucleophilic reactions. It is stable under basic and mildly acidic conditions but can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) without disrupting other functional groups .

Q. How is purity assessed for this compound, and what challenges arise in achieving high purity?

Purity is quantified via chromatographic methods (HPLC/GC) and elemental analysis. Challenges include residual solvents, unreacted starting materials, and byproducts from incomplete Boc deprotection. Recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate) often improves purity .

Advanced Research Questions

Q. What strategies optimize enantioselectivity in syntheses involving this compound derivatives?

Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) and kinetic resolution are key. For example, iodolactamization with chiral catalysts can achieve >90% enantiomeric excess (ee) in related Boc-protected intermediates. Computational modeling (DFT) aids in predicting transition states for stereochemical control .

Q. How do reaction conditions influence Boc deprotection in complex molecular systems?

Mild acidic conditions (e.g., HCl in dioxane) selectively cleave the Boc group without affecting acid-labile moieties. Microwave-assisted deprotection reduces reaction times, but overexposure can degrade sensitive substrates. Monitoring via TLC or in-situ IR spectroscopy ensures precise control .

Q. What mechanistic insights explain regioselectivity challenges in alkylation steps during synthesis?

Competing alkylation at the benzylamine nitrogen versus the carbamate oxygen arises due to steric and electronic factors. Solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K₂CO₃ vs. NaH) modulate reactivity. Kinetic studies using stopped-flow NMR can map intermediate formation .

Q. How can synthetic protocols for this compound be validated for reproducibility?

Validation requires rigorous interlaboratory replication, stability studies under varied conditions (temperature, humidity), and impurity profiling via LC-MS. Collaborative trials with standardized protocols (e.g., ICH guidelines) enhance reliability .

Q. What are the stability profiles of this compound under long-term storage?

While specific data are limited for this compound, related Boc-protected amines degrade via hydrolysis under humid conditions. Storage at –20°C in inert atmospheres (argon) and desiccants (silica gel) is recommended. Accelerated stability studies (40°C/75% RH) predict shelf life .

Q. How does the Boc group impact the compound’s reactivity in subsequent transformations (e.g., cross-coupling or cycloadditions)?

The Boc group enhances solubility in organic solvents, facilitating homogeneous reaction conditions. However, steric hindrance can slow Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Temporary Boc removal followed by reprotection may be necessary for optimal yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.